molecular formula C10H17NO2 B135055 1-(Boc-amino)-2-vinylcyclopropane CAS No. 134716-46-4

1-(Boc-amino)-2-vinylcyclopropane

Cat. No.: B135055
CAS No.: 134716-46-4
M. Wt: 183.25 g/mol
InChI Key: ROFOIYIUNVJFOE-UHFFFAOYSA-N
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Description

1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Ethyl-substituted cyclopropane

    Substitution: Free amine derivatives

Scientific Research Applications

1-(Boc-amino)-2-vinylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

    1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.

    1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.

    1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.

Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-ethenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOIYIUNVJFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

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